![molecular formula C16H27NO B1385423 N-[4-(Hexyloxy)benzyl]-2-propanamine CAS No. 1040683-27-9](/img/structure/B1385423.png)
N-[4-(Hexyloxy)benzyl]-2-propanamine
Overview
Description
“N-[4-(Hexyloxy)benzyl]-2-propanamine”, also known as HBMP-689, is a newly synthesized compound with potential applications in various fields of research and industry. It belongs to the class of aliphatic amines. The molecular formula of this compound is C16H27NO, and it has a molecular weight of 249.4 .
Scientific Research Applications
Analytical Method Development
N-[4-(Hexyloxy)benzyl]-2-propanamine and its derivatives have been the subject of analytical method development. Notably, a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the detection and quantification of a derivative, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in serum and urine. This novel, single-case presentation necessitated assay validation to ensure the reliability of analytical results, signifying the compound's relevance in toxicology and pharmacology studies (Poklis et al., 2014).
Chemical Synthesis and Structural Characterization
The compound has inspired the design and synthesis of novel chemical derivatives. For example, four novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives were synthesized, and their structures were characterized by 1H NMR, IR, and MS, indicating the compound's potential as a precursor or a structural motif for more complex chemical entities (Jing, 2010).
Molecular Detection in Forensic Science
In forensic science, the compound's derivatives have been identified in illicitly prepared substances, highlighting its relevance in the field of forensic analysis. The identification and synthesis of contaminants present in 4-methoxyamphetamine (PMA) were investigated, which included a derivative resembling N-[4-(Hexyloxy)benzyl]-2-propanamine. This study underlines the importance of these compounds in the analysis of illicit drugs and their contaminants (Błachut et al., 2002).
Optoelectronic and Thermodynamic Properties
A theoretical study on the optoelectronic and thermodynamic properties of a molecule closely related to N-[4-(Hexyloxy)benzyl]-2-propanamine demonstrated its potential use in materials science, particularly in the fields of photonics, electronics, and optoelectronics. The position of functional groups in molecules like these can significantly influence their optoelectronic and thermodynamic properties, marking their importance in the design of new materials (Nya et al., 2017).
Molecular-Imprinted Polymer Based Sorbents
In analytical chemistry, molecular-imprinted polymer (MIP) - based sorbents have been used for the determination of trace amounts of N-methyl-1-phenyl-2-propanamine, showcasing the compound's significance in the development of highly sensitive and selective analytical techniques. This study presents the potential of using MIP-based sorbents for enhancing the sensitivity of methods in forensic and clinical toxicology (Bykov et al., 2017).
properties
IUPAC Name |
N-[(4-hexoxyphenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-6-7-12-18-16-10-8-15(9-11-16)13-17-14(2)3/h8-11,14,17H,4-7,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAHHXXTWYHPEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Hexyloxy)benzyl]-2-propanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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